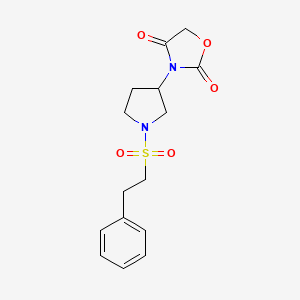

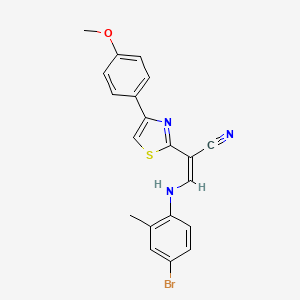

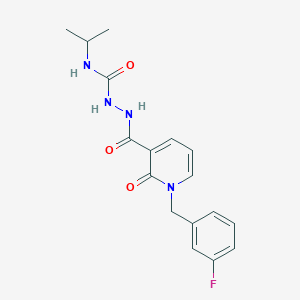

3-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Asymmetric Construction in Chemical Synthesis

A significant application of 3-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is found in the field of chemical synthesis. Yang et al. (2015) reported the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones through a highly efficient 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones. This method, catalyzed by a chiral N,O-ligand/Cu(I) system, yields products with excellent diastereo- and enantioselectivity, marking a significant advancement in the synthesis of structurally complex and novel molecules Yang et al., 2015.

Innovative Synthesis Methods Using Atmospheric CO2

Zhang et al. (2015) described an innovative synthesis method for oxazolidine-2,4-diones, commonly found in biologically important compounds. This method involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization reaction, using atmospheric carbon dioxide. The process is notable for its mild, transition-metal-free conditions and provides a novel and convenient access to various oxazolidine-2,4-diones, highlighting the compound's importance in synthetic chemistry Zhang et al., 2015.

Synthesis of Complex Molecules

The compound is also integral in the synthesis of complex molecules, as demonstrated by Badr et al. (1981). They reported the preparation of 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from corresponding α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position. This synthesis pathway, involving the fusion with some aromatic aldehydes and subsequent reactions, leads to the creation of diverse and structurally intricate molecules, such as bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones Badr et al., 1981.

Future Directions

properties

IUPAC Name |

3-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c18-14-11-22-15(19)17(14)13-6-8-16(10-13)23(20,21)9-7-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGOJODSAGBVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2647202.png)

![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2647203.png)

![5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2647206.png)